molecular formula C32H37N5O10 B13386351 {4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate

{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate

Cat. No.: B13386351
M. Wt: 651.7 g/mol
InChI Key: QXMLUPPUFBNKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of the p-aminobenzyl (PAB) group. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of bonds. Common reagents include coupling agents like HATU or EDC, and bases like DIPEA .

Industrial Production Methods: Industrial production of MC-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is usually produced in solid form and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: MC-Val-Ala-PAB-PNP primarily undergoes cleavage reactions. It is designed to be cleaved by specific enzymes such as cathepsin B, which is found in lysosomes .

Common Reagents and Conditions: The cleavage of MC-Val-Ala-PAB-PNP is facilitated by the acidic environment within lysosomes and the presence of specific proteases. The major product formed from this reaction is the release of the cytotoxic drug attached to the antibody .

Scientific Research Applications

MC-Val-Ala-PAB-PNP is widely used in the development of ADCs, which are targeted cancer therapies. These conjugates consist of an antibody linked to a cytotoxic drug via a cleavable linker. The linker ensures that the drug is only released within the target cells, minimizing systemic toxicity . This compound is also used in research to study the stability and efficacy of different linker designs in ADCs .

Mechanism of Action

The mechanism of action of MC-Val-Ala-PAB-PNP involves its cleavage by lysosomal enzymes such as cathepsin B. Once the ADC is internalized by the target cell, the acidic environment and the presence of proteases facilitate the cleavage of the linker, releasing the cytotoxic drug. This drug then exerts its effect by targeting specific cellular pathways, leading to cell death .

Properties

Molecular Formula

C32H37N5O10

Molecular Weight

651.7 g/mol

IUPAC Name

[4-[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38)

InChI Key

QXMLUPPUFBNKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Origin of Product

United States

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